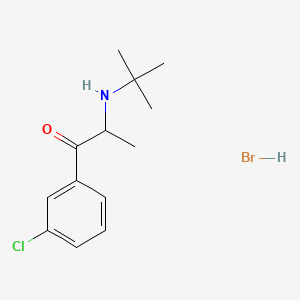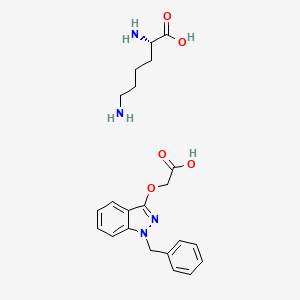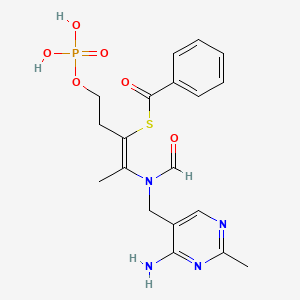
盐酸布propion
概述
描述
盐酸布丙泊是一种主要用作抗抑郁药和戒烟辅助剂的化合物。 它是一种去甲肾上腺素-多巴胺再摄取抑制剂 (NDRI),有助于控制重度抑郁症、季节性情感障碍,并有助于戒烟 。 盐酸布丙泊在各种品牌名称下销售,包括 Wellbutrin 和 Zyban .
科学研究应用
盐酸布丙泊具有广泛的科学研究应用:
生物学: 研究其对神经递质系统的影响,特别是去甲肾上腺素和多巴胺.
医学: 广泛用于治疗重度抑郁症、季节性情感障碍,并作为戒烟辅助剂.
工业: 在制药行业用于生产抗抑郁药物.
作用机制
生化分析
Biochemical Properties
Bupropion hydrobromide exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion hydrobromide binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Cellular Effects
Bupropion hydrobromide’s effects on cells are primarily related to its impact on neurotransmitter uptake. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of bupropion hydrobromide involves the inhibition of neurotransmitter reuptake. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that bupropion hydrobromide has a half-life of 11–21 hours , indicating that its effects can persist for a significant period after administration.
Dosage Effects in Animal Models
In animal models, bupropion hydrobromide at a dose of 40 mg/kg significantly reduced acetic acid-induced abdominal writhes and also was effective in suppression of formalin-induced behavior and showed significant analgesia in hot plate test .
Metabolic Pathways
Bupropion hydrobromide is metabolized extensively in the liver by the cytochrome P450 enzyme CYP2B6, producing three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Transport and Distribution
It is known that bupropion hydrobromide has a volume of distribution of approximately 20–47 L/kg, indicating that it is widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely that bupropion hydrobromide is localized to the synaptic cleft in neurons, where it can interact with the norepinephrine and dopamine transporters .
准备方法
合成路线和反应条件
盐酸布丙泊的制备涉及多个步骤。一种方法以间氯丙酰苯酮为原料,在水-卤代烃溶剂中与溴化钠、硫酸和过氧化氢发生溴化反应,制备溴中间体。 然后将该中间体与叔丁胺反应生成布丙泊 。最后一步是将布丙泊转化为其盐酸盐形式。
工业生产方法
盐酸布丙泊的工业生产涉及将布丙泊盐酸盐晶体 I 或晶体 I 和晶体 II 的混合物在 150-210°C 下加热 0.5 至 10 小时,然后冷却至室温。 该方法确保将原料转化为所需的晶体形式,而不会产生新的杂质 .
化学反应分析
反应类型
盐酸布丙泊会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件
这些反应中常用的试剂包括溴化钠、硫酸、过氧化氢和叔丁胺 。条件通常涉及控制温度和特定溶剂以确保所需的反应途径。
形成的主要产物
这些反应形成的主要产物包括布丙泊及其盐酸盐形式。 在降解过程中,布丙泊可以形成羟基布丙泊、苏式羟基布丙泊和赤式羟基布丙泊等代谢物 .
相似化合物的比较
与其他抗抑郁药相比,盐酸布丙泊具有独特之处,因为它缺乏血清素能作用,并且对组胺或肾上腺素受体的影响最小 。 这导致更耐受的副作用特征,与选择性血清素再摄取抑制剂 (SSRIs) 和三环类抗抑郁药 (TCAs) 相比,性功能障碍、镇静和体重增加的风险较低 .
类似化合物
度洛西汀 (Cymbalta): 一种用于治疗抑郁症和焦虑症的血清素-去甲肾上腺素再摄取抑制剂 (SNRI).
舍曲林 (Zoloft): 一种用于治疗抑郁症、焦虑症和其他情绪障碍的选择性血清素再摄取抑制剂 (SSRI).
文拉法辛 (Effexor): 另一种用于治疗抑郁症和焦虑症的 SNRI.
盐酸布丙泊因其独特的作用机制和良好的副作用特征而脱颖而出,使其成为对其他抗抑郁药反应不佳的患者的宝贵选择。
属性
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
| Record name | Bupropion hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














